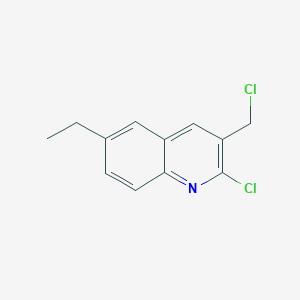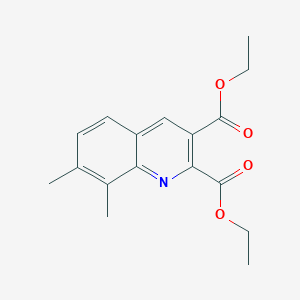
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions.
Analyse Des Réactions Chimiques
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of potential therapeutic agents and in drug discovery research.
Industry: It is used in the development of new materials and in the study of chemical processes.
Mécanisme D'action
The mechanism of action of 7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparaison Avec Des Composés Similaires
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other similar compounds, such as:
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: This compound has a similar structure but contains a chlorine atom instead of methyl groups.
Quinoline-2,3-dicarboxylic acid diethyl ester: This compound lacks the methyl groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
948290-10-6 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
diethyl 7,8-dimethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-8-7-10(3)11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
Clé InChI |
YHQALXIBYBFOCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-((8-phenyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)acetamide](/img/structure/B12628501.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
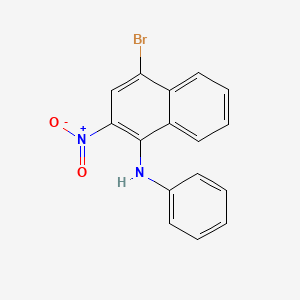
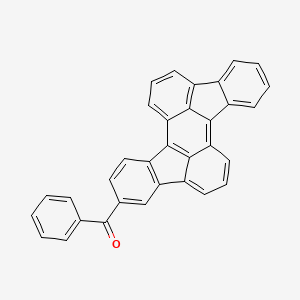
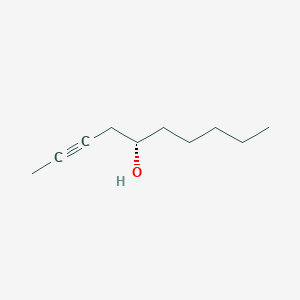
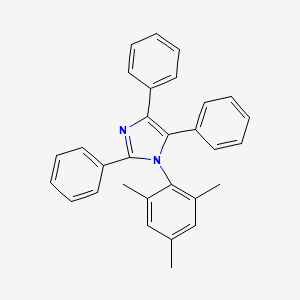
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
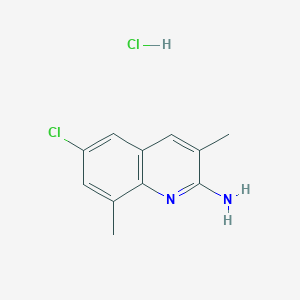
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
